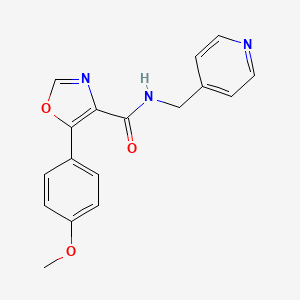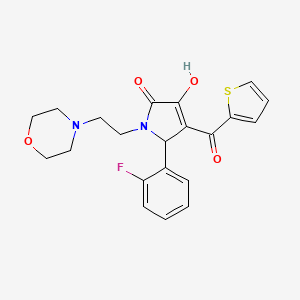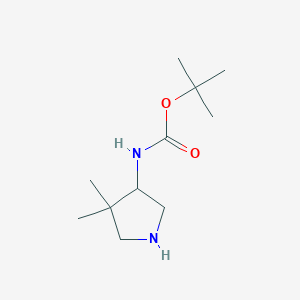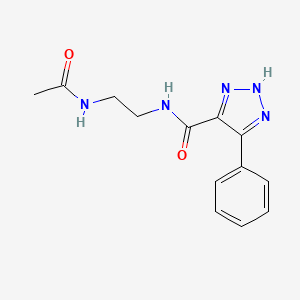
N-(2-乙酰氨基乙基)-4-苯基-1H-1,2,3-三唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. It also contains an acetamidoethyl group (CH3CONHCH2CH2-) and a phenyl group (C6H5-), which are common in organic chemistry .
Molecular Structure Analysis
Again, without specific data, I can only provide general information. The 1H-1,2,3-triazole ring is planar due to the sp2 hybridization of all its atoms. The phenyl group is also planar. The acetamidoethyl group might provide some flexibility to the molecule .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar acetamidoethyl group and the aromatic phenyl and 1,2,3-triazole rings might influence its solubility, reactivity, and other properties .科学研究应用
One research avenue has explored the synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides, which include derivatives like 3-acetamido-N-phenyl-1H-indazole-1-carboxamide. These compounds have demonstrated in vitro antiproliferative activity against a panel of tumor cell lines derived from nine clinically isolated cancer types. A specific compound from this series showed considerable effectiveness against colon and melanoma cell lines, indicating its potential as an anticancer agent (Maggio et al., 2011).
Another study focused on the synthesis of new 1,2,4-triazole derivatives and evaluated their cholinesterase inhibition potential, showing moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests their potential use in treating disorders related to cholinesterase activity, such as Alzheimer's disease (Riaz et al., 2020).
The chemistry of polyazaheterocyclic compounds, including triazoles, has also been investigated for their ability to undergo various chemical transformations, such as the Dimroth rearrangement, which can lead to new synthetic pathways for developing pharmacologically active molecules (Sutherland & Tennant, 1971).
Moreover, studies on the synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents have been conducted. These studies have shown that specific substituents on the arylacetamido pendent can lead to significant improvements in activity against various cancer cell lines, highlighting the importance of structural modification in enhancing therapeutic potential (Aliabadi et al., 2010).
Antiviral Research
The antiviral activities of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin have been explored, demonstrating significant activity against herpes and measles viruses in vitro. This indicates the potential of these compounds in developing new antiviral therapies (Revankar et al., 1981).
安全和危害
未来方向
属性
IUPAC Name |
N-(2-acetamidoethyl)-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-9(19)14-7-8-15-13(20)12-11(16-18-17-12)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,20)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBAPEKXDHNIAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=NNN=C1C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

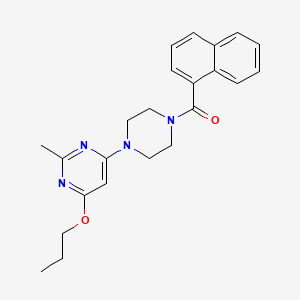
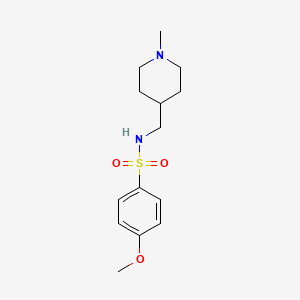
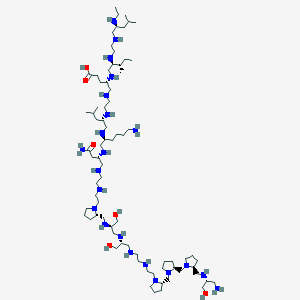
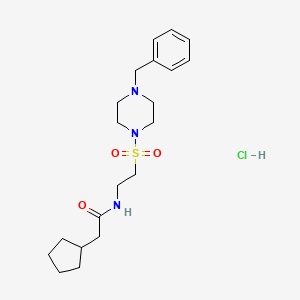
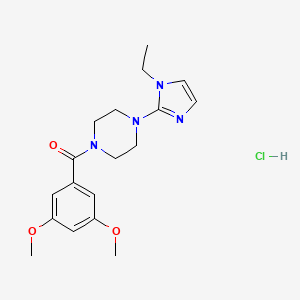
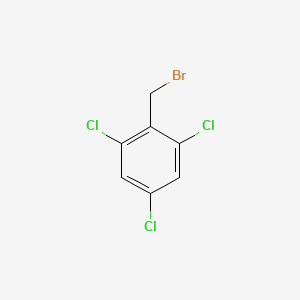
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2388635.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2388636.png)
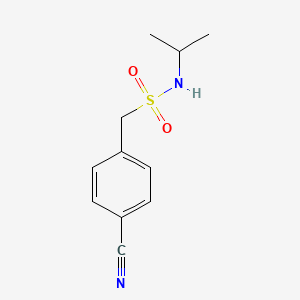
![2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole](/img/structure/B2388639.png)
![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2388644.png)
